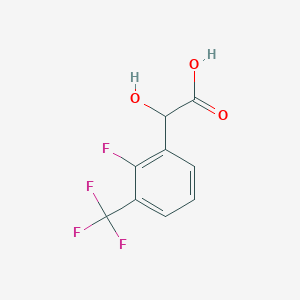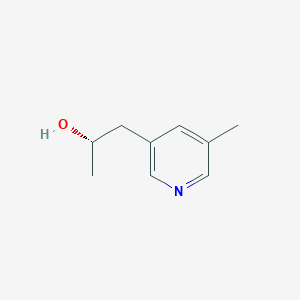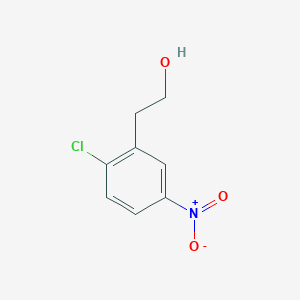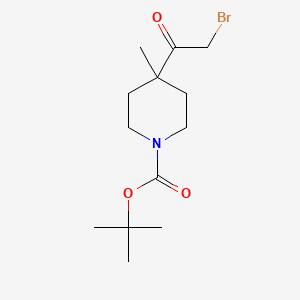
Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H20BrNO3 It is a piperidine derivative that features a tert-butyl ester group, a bromoacetyl group, and a methyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate.
Bromination: The hydroxyl group is converted to a bromoacetyl group using bromoacetyl bromide in the presence of a base such as triethylamine.
Methylation: The piperidine ring is methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or amines.
Oxidation: Corresponding ketones.
Reduction: Corresponding alcohols.
Hydrolysis: Corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
- Tert-butyl 4-(2-chloroacetyl)-4-methylpiperidine-1-carboxylate
- Tert-butyl 4-(2-iodoacetyl)-4-methylpiperidine-1-carboxylate
Uniqueness
Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the bromoacetyl group makes it particularly reactive in nucleophilic substitution reactions, while the tert-butyl ester group provides stability and ease of handling.
Propiedades
Fórmula molecular |
C13H22BrNO3 |
|---|---|
Peso molecular |
320.22 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(17)15-7-5-13(4,6-8-15)10(16)9-14/h5-9H2,1-4H3 |
Clave InChI |
DHXSJXXPLXKUMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




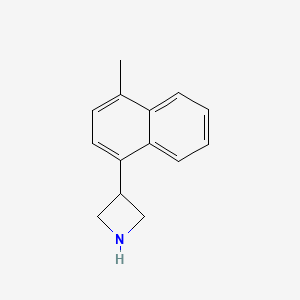
![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)
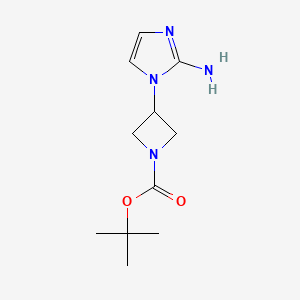


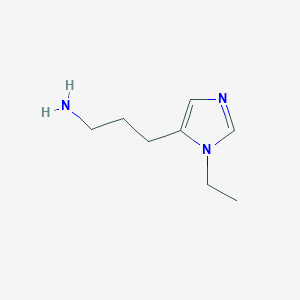
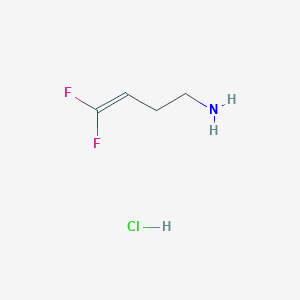
![(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid](/img/structure/B13603892.png)
